N-{4-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide
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Overview
Description
N-{4-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a cyclopropyl group, a hydroxy-ethyl group, and an amino-cyclohexyl moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide typically involves multiple steps, starting with the preparation of the cyclopropyl and cyclohexyl intermediates. The cyclopropyl group can be introduced via cyclopropanation reactions, while the cyclohexyl moiety can be synthesized through hydrogenation of aromatic precursors. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: N-{4-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy-ethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various alkyl or acyl groups.
Scientific Research Applications
N-{4-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{4-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-{4-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-methanamide
- N-{4-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-propionamide
Comparison: N-{4-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide is unique due to its specific acetamide group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different acyl groups, it may exhibit distinct properties and applications, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
N-[4-[cyclopropyl(2-hydroxyethyl)amino]cyclohexyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-10(17)14-11-2-4-12(5-3-11)15(8-9-16)13-6-7-13/h11-13,16H,2-9H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAUCXQFHGGGEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)N(CCO)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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